Leucokinin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Leucokinin III is a neuropeptide found in insects, particularly mosquitoes. It belongs to the leucokinin family, which plays essential roles in regulating physiological processes. Specifically, Leucokinin III is identified in species such as Anopheles gambiae , Aedes aegypti , and Culex salinarius . These peptides are involved in intercellular signaling and have implications for various behaviors and functions.

Synthesis Analysis

The synthesis of Leucokinin III involves the transcription and translation of its corresponding gene. The gene encoding Leucokinin III is identified from the genome of the respective insect species. Once transcribed, the mRNA is translated into the peptide sequence, resulting in the production of Leucokinin III .

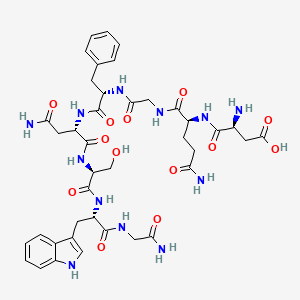

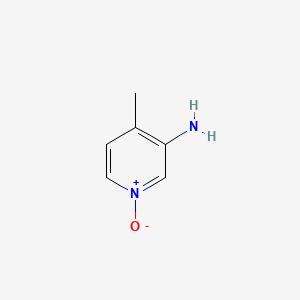

Molecular Structure Analysis

The molecular structure of Leucokinin III consists of a specific amino acid sequence. Although variations exist among different mosquito species, Leucokinin III typically contains conserved regions. These regions are crucial for receptor binding and subsequent signaling. Further structural studies are needed to explore any species-specific differences in Leucokinin III .

Physical And Chemical Properties Analysis

Scientific Research Applications

Inhibition of Digestive Enzyme Release

Leucokinin III, among other neuropeptides, inhibits the release of digestive enzymes, such as protease and amylase, in the larvae of Opisina arenosella (Harshini, Nachman, & Sreekumar, 2002).

Leucokinin Receptor Identification

Research has identified a leucokinin receptor in Drosophila melanogaster, with novel roles suggesting a broader functionality of leucokinins (Radford, Davies, & Dow, 2002).

Leucokinin-like Peptide Receptor in Ticks

A leucokinin-like peptide receptor was cloned from the Southern cattle tick, Boophilus microplus, indicating its presence across different invertebrate species (Holmes et al., 2000).

Role in Fluid Secretion and Intracellular Calcium Elevation

Leucokinin III is involved in stimulating fluid secretion and elevating intracellular calcium in Malpighian tubules of Drosophila melanogaster (Terhzaz et al., 1999).

Ion Transport Stimulation and Inhibition

Leucokinins, including Leucokinin III, stimulate ion transport and can both inhibit and stimulate fluid secretion in insect Malpighian tubules (Hayes et al., 1989).

Identification of Anopheles Leucokinins

Identification and characterization of leucokinins in the mosquito Anopheles gambiae have revealed functional roles in regulating intracellular calcium, hinting at a broad spectrum of leucokinin functionality in various mosquito species (Radford et al., 2004).

Leucokinin and Meal Size Regulation

In Drosophila, mutations in leucokinin and its receptor genes affect meal size and frequency, indicating a role in the regulation of energy balance and feeding behavior (Al-Anzi et al., 2010).

Leucokinin Binding Protein Characterization

Characterization of a leucokinin binding protein in the Malpighian tubules of Aedes aegypti suggests the existence of specific leucokinin receptors in insects (Pietrantonio et al., 2000).

Mechanism of Action

Leucokinin III exerts its effects by binding to a GPCR expressed in specific tissues. Upon binding, the receptor activates intracellular signaling pathways, leading to changes in cellular responses. In mosquitoes, Leucokinin III influences processes such as fluid secretion in Malpighian tubules, which are critical for osmoregulation and waste elimination. The exact downstream mechanisms remain an active area of research .

properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIKMODLZSECHC-DHPWCFLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N12O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)

![Bis[tris(trimethylsilyl)silyl]zinc](/img/structure/B561298.png)